2-(3-ALLYL-THIOUREIDO)-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-ALLYL-THIOUREIDO)-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The thioureido group can be reduced to form different derivatives.
Substitution: The allyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-(3-ALLYL-THIOUREIDO)-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-ALLYL-THIOUREIDO)-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER involves its interaction with specific molecular targets. The thioureido group and the cyclopenta(b)thiophene ring play crucial roles in its activity. The exact molecular pathways and targets are still under investigation, making this compound an exciting subject for ongoing research.
Comparison with Similar Compounds
Similar Compounds
4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLIC ACID: Shares the cyclopenta(b)thiophene core but lacks the thioureido and allyl groups.
ALLYL-THIOUREA: Contains the thioureido group but lacks the cyclopenta(b)thiophene ring.
Uniqueness
2-(3-ALLYL-THIOUREIDO)-4H-CYCLOPENTA(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER is unique due to its combination of the thioureido group, allyl group, and cyclopenta(b)thiophene ring
Properties
IUPAC Name |
ethyl 2-(prop-2-enylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-3-8-15-14(19)16-12-11(13(17)18-4-2)9-6-5-7-10(9)20-12/h3H,1,4-8H2,2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRBGZKWKUQQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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